molecular formula C8H5ClN2 B182656 3-Chlorocinnoline CAS No. 17404-90-9

3-Chlorocinnoline

Cat. No. B182656
CAS RN: 17404-90-9
M. Wt: 164.59 g/mol
InChI Key: REUOCJLVDZPJEK-UHFFFAOYSA-N
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Description

3-Chlorocinnoline, also known as 3-chloroquinoline or 3-chlorophenylquinoline, is a heterocyclic aromatic compound which is widely used as a building block in organic synthesis. It is a colorless crystalline solid with a molecular formula of C9H7Cl and a molecular weight of 152.6 g/mol. 3-Chlorocinnoline is a versatile and reactive intermediate in a number of organic reactions, including the synthesis of pharmaceuticals, dyes, and agricultural chemicals. It is also used as a precursor to other important compounds such as quinolines, quinazolines, and chromenes.

Scientific Research Applications

  • Chemistry and Synthesis : A review highlighted the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, including 3-Chlorocinnoline, discussing their synthesis and applications from 2013 to 2017 (Hamama et al., 2018).

  • Nuclear Magnetic Resonance Spectra : A study on the synthesis and nuclear magnetic resonance spectra of cinnoline N-oxides, including 3-chlorocinnoline 1-oxide, provides insights into the structure of these compounds (Ogata et al., 1963).

  • Reactions and Preparation of Derivatives : Research focused on the reactions of 4-chlorocinnoline-3-carbonitrile and the preparation of various cinnoline derivatives, demonstrating the chemical versatility of chlorocinnoline compounds (Ames & Byrne, 1976).

  • Cross-Coupling Reactions : A paper detailed Pd-assisted cross-coupling reactions with 4-Chlorocinnoline, highlighting its potential in synthetic organic chemistry (Heiter et al., 2013).

  • Biodegradable Flocculants : A study on biodegradable amphoteric chitosan-based flocculants investigated the use of 3-chloro-2-hydroxypropyl trimethyl ammonium chloride (CTA) modified carboxymethyl chitosan, demonstrating applications in environmental chemistry and water treatment (Yang et al., 2011).

  • Pharmacological Activity : Research on the synthesis and evaluation of aminopyrimidine and thiopyrimidine derivatives, including compounds with 3-chlorocinnoline, explored their potential antimicrobial and antitubercular activities (Patel et al., 2008).

  • Apoptotic Activity in Cancer Cells : A study on the synthesis and apoptotic activity of quinazolinone Schiff base derivatives, including 3-chlorocinnoline analogs, investigated their effects on cancer cells, suggesting potential applications in cancer therapy (Zahedifard et al., 2015).

properties

IUPAC Name

3-chlorocinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-8-5-6-3-1-2-4-7(6)10-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUOCJLVDZPJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458266
Record name 3-chlorocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorocinnoline

CAS RN

17404-90-9
Record name 3-chlorocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorocinnoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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